molecular formula C8H7IN2O B6606769 {3-iodoimidazo[1,2-a]pyridin-8-yl}methanol CAS No. 2169567-65-9

{3-iodoimidazo[1,2-a]pyridin-8-yl}methanol

Cat. No.: B6606769
CAS No.: 2169567-65-9
M. Wt: 274.06 g/mol
InChI Key: YHZJUNOHUNHLLD-UHFFFAOYSA-N
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Description

{3-iodoimidazo[1,2-a]pyridin-8-yl}methanol is a chemical compound with the molecular formula C8H7IN2O. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of an iodine atom at the 3-position and a hydroxymethyl group at the 8-position of the imidazo[1,2-a]pyridine ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-iodoimidazo[1,2-a]pyridin-8-yl}methanol typically involves the cyclization of 2-aminopyridine with appropriate halogenated ketones. One common method involves the use of α-bromoketones and 2-aminopyridine under mild and metal-free conditions. The reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

{3-iodoimidazo[1,2-a]pyridin-8-yl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction reactions can modify the hydroxymethyl group to carboxyl or methyl groups, respectively .

Scientific Research Applications

{3-iodoimidazo[1,2-a]pyridin-8-yl}methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {3-iodoimidazo[1,2-a]pyridin-8-yl}methanol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The presence of the iodine atom and hydroxymethyl group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromoimidazo[1,2-a]pyridine
  • 8-chloroimidazo[1,2-a]pyridine
  • 3-iodoimidazo[1,2-a]pyrazine

Uniqueness

{3-iodoimidazo[1,2-a]pyridin-8-yl}methanol is unique due to the specific substitution pattern on the imidazo[1,2-a]pyridine core. The presence of the iodine atom at the 3-position and the hydroxymethyl group at the 8-position imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

(3-iodoimidazo[1,2-a]pyridin-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZJUNOHUNHLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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